1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, Mixture of diastereomers
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Overview
Description
1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, Mixture of diastereomers is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves a series of reactions starting from commercially available starting materials. The key steps involve the formation of the bicyclo[2.2.1]hept-5-en-2-yl moiety followed by the addition of a propenyl group and a hydroxyl group to the bicyclic ring system.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Propargyl alcohol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride to form bicyclo[2.2.1]hept-5-en-2-one", "Step 2: Reduction of bicyclo[2.2.1]hept-5-en-2-one with sodium borohydride to form bicyclo[2.2.1]hept-5-en-2-ol", "Step 3: Addition of propargyl alcohol to the double bond of bicyclo[2.2.1]hept-5-en-2-ol in the presence of acetic acid to form 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-yn-1-ol", "Step 4: Hydrogenation of 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-yn-1-ol in the presence of palladium on carbon catalyst to form 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol", "Step 5: Separation of diastereomers by column chromatography" ] } | |
CAS No. |
1823713-03-6 |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-10(11)9-6-7-3-4-8(9)5-7/h2-4,7-11H,1,5-6H2 |
InChI Key |
TWEMUDJSTMUNLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1CC2CC1C=C2)O |
Purity |
95 |
Origin of Product |
United States |
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